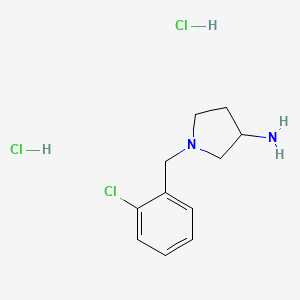

1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLUWWWFIYZSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697933 | |

| Record name | 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347194-15-4 | |

| Record name | 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N-Alkylation Approach

Step 1: Synthesis of Pyrrolidine-3-amine

- Starting from commercially available pyrrolidine, selective functionalization at the 3-position can be achieved via nucleophilic substitution or oxidation-reduction sequences .

- Alternatively, pyrrolidine-3-carboxylic acid derivatives can be reduced to the corresponding amines.

Step 2: N-Alkylation with 2-Chlorobenzyl Halide

- The free pyrrolidine-3-amine is reacted with 2-chlorobenzyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride.

- Reaction conditions typically involve anhydrous solvents like acetonitrile or dichloromethane, with temperature control (0°C to room temperature) to prevent over-alkylation or side reactions.

Pyrrolidine-3-amine + 2-chlorobenzyl chloride → 1-(2-Chlorobenzyl)pyrrolidin-3-amine

Step 3: Formation of Dihydrochloride Salt

Multi-step Synthesis via Precursors

Step 1: Synthesis of Pyrrolidine Derivative

- Synthesis of a protected or functionalized pyrrolidine intermediate, such as pyrrolidine-3-carboxylic acid derivatives, through known routes like cyclization of amino acids or amino alcohols.

Step 2: Activation and Alkylation

- Activation of the pyrrolidine nitrogen or the carboxylic acid group (e.g., via formation of acid chlorides or esters).

- Alkylation with 2-chlorobenzyl halides under basic conditions, often employing triphosgene or thionyl chloride to generate reactive intermediates.

Step 3: Deprotection and Salt Formation

- Removal of protecting groups if used, followed by conversion to the dihydrochloride salt using HCl in a suitable solvent.

Specific Research Findings and Patent Data

Patent Methodology (EP Patent EP2027132NWB1)

A patented process describes the synthesis of pyrrolidine derivatives with receptor modulation activity, which involves:

- Preparation of N-substituted pyrrolidines through alkylation of pyrrolidine with chlorinated benzyl derivatives.

- Use of polar aprotic solvents like acetonitrile or dichloromethane.

- Base-mediated reactions employing potassium carbonate or sodium hydride to facilitate N-alkylation.

- Final salt formation with hydrochloric acid to yield the dihydrochloride form.

Literature Synthesis (Ref.)

Research articles describe the synthesis of pyrrolidine compounds through stepwise amidation and alkylation :

- Initial synthesis of pyrrolidine intermediates via cyclization reactions .

- Alkylation with 2-chlorobenzyl halides under mild basic conditions .

- Purification by recrystallization and conversion to dihydrochloride salts.

Laboratory Protocols (Ref.)

Standard laboratory procedures involve:

- Dissolving pyrrolidine-3-amine in dry dichloromethane.

- Addition of 2-chlorobenzyl chloride with stirring at 0°C.

- Use of triethylamine or potassium carbonate as base.

- Post-reaction treatment with HCl to precipitate the dihydrochloride salt.

Data Tables Summarizing Preparation Methods

| Step | Method Description | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Synthesis of pyrrolidine-3-amine | Pyrrolidine, reducing agents | - | Reduction or cyclization | High | Starting material |

| 2 | N-alkylation with 2-chlorobenzyl halide | 2-Chlorobenzyl chloride, base | Acetonitrile / DCM | 0°C to RT | 70-85% | Controlled addition to prevent over-alkylation |

| 3 | Salt formation | HCl gas or HCl solution | Ethanol / Ether | Room temp | Quantitative | Precipitation of dihydrochloride salt |

Notes and Recommendations

- Choice of solvent is critical; polar aprotic solvents like acetonitrile or dichloromethane are preferred for alkylation.

- Base selection influences yield and purity; potassium carbonate is commonly used.

- Reaction temperature should be carefully controlled to prevent side reactions.

- Purification typically involves recrystallization or chromatography.

- Salt formation is best performed in situ or by treatment with gaseous HCl to obtain stable dihydrochloride salts suitable for pharmacological testing.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride has diverse applications across various scientific disciplines:

Pharmaceutical Research

- Drug Development : Investigated for its potential as a therapeutic agent in treating central nervous system disorders due to its ability to penetrate the blood-brain barrier.

- Biological Activity : Studies indicate potential antidepressant and anxiolytic effects, making it a candidate for further pharmacological exploration.

Organic Chemistry

- Intermediate in Synthesis : Serves as an intermediate in the synthesis of other organic compounds, facilitating the development of novel chemical entities.

Biological Studies

- Cellular Processes : Examined for its effects on various cellular processes, contributing to understanding its biological mechanisms.

Research highlights several biological activities associated with this compound:

Antidepressant Activity

- In animal models, administration resulted in significant reductions in depression-like behaviors, enhancing locomotor activity and reducing immobility time in forced swim tests.

Anxiolytic Effects

- In studies using the elevated plus maze test, subjects treated with the compound showed increased time spent in open arms, indicating reduced anxiety levels. This suggests potential clinical applications for anxiety disorders.

Study on Antidepressant Effects

- Objective : Evaluate antidepressant potential in chronic mild stress models.

- Findings : Significant reductions in depression-like behaviors were observed.

Anxiolytic Activity Assessment

- Objective : Assess anxiolytic effects using behavioral tests.

- Findings : Increased open-arm exploration time indicated reduced anxiety.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzyl-Substituted Amines

The compound’s structural analogs differ in substituents on the benzyl group or the core heterocyclic ring.

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula.

Key Differences and Implications

Substituent Effects :

- 2-Chlorobenzyl vs. 4-Trifluoromethylbenzyl : The trifluoromethyl group (CF₃) in the analog from is strongly electron-withdrawing, increasing lipophilicity (higher LogP) compared to the chlorine substituent. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

- Chlorine Position : The target compound’s 2-chloro substitution may sterically hinder interactions compared to 4-chloro or 4-CF₃ analogs, affecting binding to biological targets.

Core Ring Modifications :

- Pyrrolidine vs. Piperidine : The piperidine analog () has a six-membered ring, offering greater conformational flexibility than pyrrolidine (five-membered). Piperidine derivatives are common in CNS drugs due to improved receptor binding .

Pharmacological Profiles :

- While this compound lacks disclosed therapeutic data, Berotralstat dihydrochloride () exemplifies how dihydrochloride salts enhance solubility for clinical use. Its complex structure targets plasma kallikrein, contrasting with simpler benzylamine analogs .

Biological Activity

1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H15Cl2N2, indicating the presence of a chlorobenzyl group attached to a pyrrolidine ring. The dihydrochloride form enhances its solubility and stability in biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Interaction : The compound has shown affinity for various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It may act as an antagonist or partial agonist at certain receptors, influencing neurotransmission.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes associated with metabolic pathways, potentially impacting cellular functions.

Pharmacological Effects

Research indicates the following pharmacological effects:

- Antidepressant Activity : Animal models have demonstrated that this compound exhibits antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels in the brain.

- Anxiolytic Effects : The compound may also possess anxiolytic properties, reducing anxiety-like behaviors in rodent models. This effect is likely mediated by its interaction with GABAergic systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant potential in a chronic mild stress model.

- Findings : Administration of this compound resulted in significant reductions in depression-like behaviors compared to control groups. The compound enhanced locomotor activity and reduced immobility time in forced swim tests.

-

Anxiolytic Activity Assessment :

- Objective : To assess anxiolytic effects using the elevated plus maze test.

- Findings : Test subjects treated with the compound exhibited increased time spent in open arms, indicative of reduced anxiety levels. The results suggest a potential for clinical application in anxiety disorders.

Data Table: Summary of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis of 1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride to improve yield and purity?

Methodological Answer:

Synthetic routes often involve nucleophilic substitution or reductive amination between 2-chlorobenzyl chloride and pyrrolidin-3-amine derivatives. For optimization:

- Reaction Solvent: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity and minimize side reactions .

- Catalysis: Introduce catalytic bases (e.g., KCO) to deprotonate the amine and accelerate coupling .

- Temperature Control: Maintain temperatures between 60–80°C to balance reaction kinetics and decomposition risks .

- Purification: Employ column chromatography (silica gel, eluent: CHCl/MeOH gradient) followed by recrystallization from ethanol/water for high-purity dihydrochloride salt isolation .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- H-NMR: Key signals include aromatic protons (δ 7.2–7.5 ppm, 2-chlorobenzyl group) and pyrrolidine protons (δ 2.5–3.5 ppm). Compare with published spectra of structurally analogous compounds (e.g., 3-(3-chlorophenyl)pyrazole derivatives) .

- C-NMR: Confirm the presence of the chlorobenzyl carbon (δ ~135 ppm) and pyrrolidine carbons (δ 40–60 ppm) .

- HPLC: Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) for purity assessment (>98%) .

- Mass Spectrometry: ESI-MS in positive mode should show [M+H] at m/z 255.1 (free base) and confirm chloride adducts .

Advanced: How can researchers analyze and quantify synthesis-related impurities in this compound?

Methodological Answer:

Common impurities include:

- N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine dihydrochloride (, MM0150.10): A dimerization byproduct formed during reductive amination.

- Unreacted starting materials (e.g., 2-chlorobenzyl chloride).

Analytical Workflow:

- HPLC-MS: Use a gradient elution (5–95% acetonitrile in 20 min) to separate impurities. Quantify via external calibration curves .

- NMR Spiking: Add authentic impurity standards (if available) to the sample to identify overlapping signals .

- Limit Tests: Follow ICH Q3A guidelines to set thresholds for unknown impurities (<0.15% w/w) .

Advanced: How can discrepancies in NMR data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from:

- Solvent Effects: Ensure deuterated solvents (e.g., DO vs. DMSO-d) are consistent with literature protocols, as proton chemical shifts vary significantly .

- Tautomerism or Conformational Flexibility: For example, pyrrolidine ring puckering can alter coupling constants. Perform variable-temperature NMR to assess dynamic effects .

- Impurity Overlap: Compare with impurity profiles (see FAQ 3) to rule out contamination .

Case Study: A 2020 study resolved conflicting H-NMR signals for a pyrrolidine derivative by repeating experiments in DO and confirming assignments via 2D-COSY .

Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies involving this compound?

Methodological Answer:

- Core Modifications:

- Pyrrolidine Ring: Substitute the 3-amine group with bulkier substituents (e.g., methyl, cyclopropyl) to assess steric effects on receptor binding .

- Chlorobenzyl Group: Replace the 2-chloro substituent with electron-withdrawing (e.g., CF) or donating (e.g., OCH) groups to study electronic effects on activity .

- Biological Assays: Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with potency .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, prioritizing analogs with improved binding scores .

Advanced: How should researchers address stability challenges during storage or experimental use?

Methodological Answer:

- Storage Conditions: Store as a lyophilized solid at -20°C under inert gas (argon) to prevent hygroscopic degradation .

- In-Solution Stability: Prepare fresh solutions in deionized water (pH 4–5) to avoid hydrolysis. Monitor via HPLC for degradation products (e.g., free base formation) over 24–48 hours .

- Thermal Stability: Conduct TGA/DSC analysis to identify decomposition thresholds (>150°C typical for similar dihydrochloride salts) .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction: Use tools like SwissADME or ADMETLab to estimate:

- LogP: Predicted ~1.5 (moderate lipophilicity) .

- Blood-Brain Barrier Penetration: Low due to polar dihydrochloride salt form .

- Metabolic Sites: Identify susceptible positions (e.g., pyrrolidine amine) via cytochrome P450 docking simulations .

- Toxicity Screening: Apply ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.